molecular formula C26H26ClN3O4 B13787336 Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- CAS No. 89767-70-4

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy-

Cat. No.: B13787336
CAS No.: 89767-70-4
M. Wt: 480.0 g/mol
InChI Key: KMCDLTCRNAZXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- (hereafter referred to as the target compound) is a benzamide derivative characterized by a piperazine-carboxamide linker and substituted aromatic rings. Its structure comprises:

  • Benzamide core: The central benzamide moiety (C₆H₅CONH-) is substituted with 3,4-dimethoxy groups on the phenyl ring, which enhance hydrophilicity and may influence metabolic stability .
  • Piperazine-carboxamide linker: A piperazine ring is connected via a carbonyl group to a phenyl ring. The piperazine nitrogen is substituted with a 4-chlorophenyl group, a common feature in bioactive molecules due to its electronic and steric effects on receptor binding .
  • Structural implications: The 3,4-dimethoxy groups on the benzamide phenyl ring may improve solubility compared to halogenated analogs, while the 4-chlorophenyl-piperazine motif is associated with affinity for serotonin or dopamine receptors in related compounds .

Properties

CAS No.

89767-70-4

Molecular Formula

C26H26ClN3O4

Molecular Weight

480.0 g/mol

IUPAC Name

N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C26H26ClN3O4/c1-33-23-12-5-19(17-24(23)34-2)25(31)28-21-8-3-18(4-9-21)26(32)30-15-13-29(14-16-30)22-10-6-20(27)7-11-22/h3-12,17H,13-16H2,1-2H3,(H,28,31)

InChI Key

KMCDLTCRNAZXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzamide derivatives with piperazinyl and chlorophenyl substituents generally follows a modular approach:

  • Step 1: Preparation of an intermediate containing the piperazine linked to the chlorophenyl group.
  • Step 2: Synthesis or procurement of a 3,4-dimethoxy-substituted benzamide or corresponding acid derivative.
  • Step 3: Amide bond formation between the piperazinyl intermediate and the 3,4-dimethoxy-substituted benzoic acid derivative.

This approach allows for the introduction of the key functional groups in a controlled manner, ensuring the integrity of sensitive moieties such as the piperazine ring and the chlorophenyl substituent.

Detailed Synthetic Route (Based on Literature)

A representative synthetic route, adapted from related benzamide derivatives with piperazine and chlorophenyl substituents, is outlined below:

Step Reaction Description Reagents and Conditions Outcome
1 Synthesis of 4-(4-chlorophenyl)-1-piperazine intermediate Reaction of 4-chlorophenyl halide with piperazine under nucleophilic substitution conditions, often in polar aprotic solvents at elevated temperature Formation of 4-(4-chlorophenyl)-1-piperazine
2 Preparation of 3,4-dimethoxybenzoic acid derivative Commercially available or synthesized via methylation of hydroxybenzoic acid derivatives 3,4-Dimethoxybenzoic acid or activated derivative (e.g., acid chloride)
3 Amide bond formation between piperazine intermediate and 3,4-dimethoxybenzoic acid Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) with N-hydroxybenzotriazole (HOBt) or HATU, in presence of base like N,N-Diisopropylethylamine (DIPEA), in solvents like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures Formation of the target benzamide compound

This synthetic approach is supported by detailed procedures reported in the literature for similar benzamide derivatives bearing piperazine and chlorophenyl groups.

Representative Experimental Procedure

An example adapted from the synthesis of related benzamide derivatives with piperazine substituents is as follows:

  • Synthesis of Intermediate (4-(4-chlorophenyl)-1-piperazine):

    • 4-Chlorophenyl bromide (or chloride) is reacted with piperazine in toluene or dimethylformamide (DMF) using a base such as potassium carbonate under nitrogen atmosphere at 80–100 °C for 12 hours.
    • The reaction mixture is cooled, filtered, and purified by column chromatography to isolate the intermediate.
  • Preparation of 3,4-Dimethoxybenzoic Acid Derivative:

    • Commercial 3,4-dimethoxybenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride under reflux conditions in anhydrous solvents like dichloromethane.
  • Amide Coupling Reaction:

    • The piperazine intermediate is dissolved in dichloromethane, and the acid chloride of 3,4-dimethoxybenzoic acid is added dropwise at 0 °C to room temperature.
    • The reaction is stirred for several hours to overnight.
    • The mixture is washed with water, sodium bicarbonate, and brine, dried over anhydrous sodium sulfate, and concentrated.
    • The crude product is purified by silica gel chromatography to yield the final benzamide compound.

Alternative Synthetic Routes

Alternative methods reported include:

Research Results and Characterization

Yields and Purity

  • The amide coupling reactions typically afford yields ranging from 70% to 90%, depending on the purity of starting materials and reaction conditions.
  • Purification by column chromatography on silica gel using mixtures of hexane and ethyl acetate or dichloromethane and methanol is standard.

Structural Confirmation

Example Data Table of Synthesis Steps

Intermediate/Compound Reaction Conditions Yield (%) Key Characterization Techniques
4-(4-chlorophenyl)-1-piperazine Nucleophilic substitution, K2CO3, 80°C, 12 h 85 1H-NMR, MS
3,4-Dimethoxybenzoic acid chloride Thionyl chloride, reflux, 2 h Quantitative IR (acid chloride peak), MS
Final benzamide compound Amide coupling, EDCI/HOBt, DIPEA, RT, 20 h 75–90 1H-NMR, MS, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound Molecular Weight LogP (Predicted) Key Functional Groups Reference
Target Compound ~500 (estimated) ~3.5 (moderate) 3,4-OCH₃, 4-Cl, piperazine
Venetoclax 868.41 8.2 (high) Piperazine, sulfonamide, cyclohexenyl
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 297.78 2.8 4-Cl, ethyl

Notes:

  • LogP values inferred from structural analogs; the target compound’s 3,4-dimethoxy groups likely lower LogP compared to Venetoclax’s lipophilic substituents.

Biological Activity

Benzamide derivatives are a significant area of interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy- presents a complex structure that enhances its pharmacological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C26H26ClN3O4C_{26}H_{26}ClN_{3}O_{4}, indicating the presence of chlorine, nitrogen, and oxygen in its structure. The unique features of this compound include:

  • Piperazine moiety : Associated with various pharmacological effects.
  • Methoxy substituents : Potentially enhancing lipophilicity and receptor binding affinity.

Biological Activities

Benzamide derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that benzamide derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from benzamide have demonstrated significant cytotoxic effects against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines .
  • Antiviral Activity : Certain benzamide derivatives have been identified as potent inhibitors of viral entry, particularly against Ebola and Marburg viruses. These compounds showed high potency (EC50 < 1 µM) with low cytotoxicity (SI > 100), making them promising candidates for antiviral therapy .
  • Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Specific compounds exhibited IC50 values comparable to established inhibitors .

The mechanisms through which benzamide derivatives exert their biological effects often involve:

  • Receptor Binding : Interaction studies indicate that these compounds can bind to various receptors or enzymes, influencing cellular pathways related to growth and apoptosis.
  • Enzyme Inhibition : The inhibition of key enzymes such as AChE or kinases involved in cancer proliferation is a critical mechanism for their therapeutic effects.

Comparative Analysis

The following table compares the biological activities of selected benzamide derivatives:

Compound NameStructureNotable PropertiesBiological Activity
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-3,4-dimethoxy-StructureComplex organic compoundAnticancer, antiviral
MetoclopramideStructureAntiemetic; acts on dopamine receptorsGastrointestinal motility
CinitaprideStructureGastrointestinal prokinetic agentAntiemetic
AlizaprideStructureAntidepressant propertiesAntiemetic

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic activity of various benzamide derivatives against multiple cancer cell lines using the sulforhodamine B assay. High cytotoxic activity was observed in several derivatives, indicating their potential as anticancer agents .
  • Antiviral Efficacy : Research on the antiviral properties of specific benzamide derivatives revealed that they could significantly inhibit the entry of Ebola virus at low concentrations while maintaining low cytotoxicity levels .
  • Cholinesterase Inhibition : In vitro studies demonstrated that certain benzamide derivatives exhibited potent AChE inhibition, suggesting their potential use in treating Alzheimer's disease .

Q & A

Q. Advanced Research Focus

  • Radioligand Binding Assays : Competitive binding studies using [³H]spiperone (D₂/D₃ receptors) and [³H]ketanserin (5-HT₂A) to quantify IC₅₀ values .
  • Functional Assays : cAMP accumulation assays in HEK-293 cells expressing D₂ receptors to evaluate antagonism .
  • Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding poses within receptor active sites .

How can researchers address discrepancies in reported receptor binding data for this compound?

Advanced Research Focus
Contradictions may arise from:

  • Receptor Subtype Selectivity : Differences in D₃ vs. D₂ receptor expression levels in cell lines .
  • Assay Conditions : Buffer composition (e.g., Mg²⁺ concentration) affecting ligand-receptor affinity .
  • Data Normalization : Use of reference antagonists (e.g., haloperidol for dopamine receptors) to standardize results .

What strategies are effective for structure-activity relationship (SAR) studies on this benzamide derivative?

Advanced Research Focus
SAR methodologies include:

  • Analog Synthesis : Substituting the 4-chlorophenyl group with methoxy or fluoro variants to assess electronic effects .
  • Pharmacophore Mapping : 3D-QSAR models to correlate substituent bulk (e.g., dimethoxy groups) with receptor affinity .
  • In Vivo Testing : Behavioral assays (e.g., forced swim test) to link structural modifications to functional outcomes .

What are the stability profiles of this compound under varying storage and experimental conditions?

Q. Basic Research Focus

  • Storage : Lyophilized form stable at -20°C for ≥6 months; solutions in DMSO should be used within 48 hours to prevent hydrolysis .
  • pH Sensitivity : Degradation observed at pH <3 (acidic cleavage of the benzamide bond) via HPLC monitoring .

What computational modeling approaches are best suited to study this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : 100-ns trajectories to assess piperazinyl flexibility in receptor binding pockets .
  • Free Energy Perturbation (FEP) : Predict ΔG changes for substitutions (e.g., 4-chloro vs. 4-methylphenyl) .
  • ADMET Prediction : SwissADME for evaluating blood-brain barrier permeability and CYP450 interactions .

Are there case studies comparing this compound’s activity with structural analogs?

Advanced Research Focus
Comparative data from analogs (see Table 1 ):

Analog Modification Receptor Affinity (Ki, nM) Source
4-Methoxy variant 4-Cl → 4-OCH₃D₃: 12.3 ± 1.2
3-Chlorophenyl variant 4-Cl → 3-Cl5-HT₂A: 8.7 ± 0.9
N-methylpiperazine variant Piperazine → N-methylpiperazineD₂: 45.6 ± 3.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.